Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative known for its unique chemical structure and potential applications in various fields of scientific research. Benzofuran compounds are characterized by a fused benzene and furan ring system, which imparts unique chemical and physical properties to these molecules. The presence of cyano groups and an ester functionality in this compound further enhances its reactivity and potential for diverse applications.
Preparation Methods
The synthesis of Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of alkyl 4-oxo-2-phenylamino-4,5-dihydrofuran-3-carboxylates with arylidenemalononitriles in the presence of a catalytic amount of piperidine in refluxing 1-propanol can yield the desired benzofuran derivative . This method is advantageous due to the ready availability of reagents, good yields, and experimental simplicity.
Chemical Reactions Analysis
Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano groups and ester functionality allow for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of cyano groups and an ester functionality allows the compound to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, inhibition of specific pathways, or binding to target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate:
Ethyl 4-chloro-5-formyl-2-phenylamino-furan-3-carboxylate: This derivative contains a chloro and formyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C14H10N2O3 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-3-18-14(17)13-8(2)19-12-5-10(7-16)9(6-15)4-11(12)13/h4-5H,3H2,1-2H3 |
InChI Key |
KJHWSQHPDJJDNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C |
Origin of Product |
United States |
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